ZnAF-2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

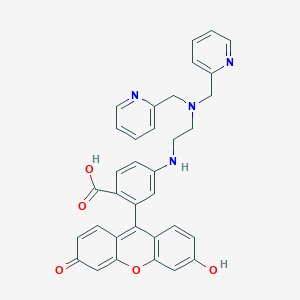

ZnAF-2 is a complex organic compound that features a combination of pyridine, xanthene, and benzoic acid moieties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ZnAF-2 typically involves multiple steps, starting with the preparation of the individual moieties followed by their sequential coupling. One common approach includes:

Preparation of the pyridine moiety: This can be achieved through the cyclization of appropriate precursors under conditions such as palladium-catalyzed reactions or microwave irradiation.

Synthesis of the xanthene moiety: This involves the condensation of resorcinol with phthalic anhydride under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Análisis De Reacciones Químicas

Types of Reactions

ZnAF-2 can undergo various types of chemical reactions, including:

Oxidation: The aromatic amine groups can be oxidized to form quaternary ammonium cations.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Water radical cations can facilitate the oxidation of aromatic amines under ambient conditions.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aromatic amine groups would yield quaternary ammonium cations .

Aplicaciones Científicas De Investigación

Biological Research Applications

1.1 Monitoring Zinc Dynamics in Neuronal Cells

ZnAF-2 has been instrumental in studying the spatiotemporal dynamics of Zn²⁺ in neuronal environments, particularly within hippocampal slices. Research indicates that this compound can effectively detect endogenous Zn²⁺ release from mossy fiber synaptic terminals during high-frequency stimulation. The indicator's low dissociation constant (K_d = 2.7 nM) allows for precise measurements of Zn²⁺ concentrations, revealing that synaptically released Zn²⁺ can modulate NMDA receptor-mediated synaptic responses, thus playing a crucial role in synaptic transmission and plasticity .

1.2 Cancer Research

In cancer biology, this compound has been utilized to investigate zinc influx in K562 erythroleukemia cells. Studies using both this compound and radiolabeled zinc demonstrated that extracellular acidification significantly affects zinc uptake, implicating the SLC39A1 transporter in mediating this process. The findings suggest that alterations in zinc homeostasis may influence cancer cell behavior, providing insights into potential therapeutic targets .

Development of Fluorescent Probes

2.1 Enhancements in Sensitivity and Specificity

The development of this compound and its derivatives (e.g., ZnAF-2F) has significantly improved the ability to measure intracellular Zn²⁺ levels with minimal interference from other metal ions. These probes exhibit rapid fluorescence changes upon binding to Zn²⁺, with increases up to 60-fold observed under physiological conditions. Such sensitivity is crucial for accurately assessing zinc levels in live cells without causing toxicity .

Table 1: Properties of this compound and Its Derivatives

| Property | This compound | ZnAF-2F |

|---|---|---|

| K_d (nM) | 2.7 | ~5 |

| Fluorescence Increase | Up to 60-fold | Up to 69-fold |

| Membrane Permeability | Yes | Yes |

| Toxicity to Cells | Low | Low |

Physiological Studies

3.1 Role of Zinc in Physiological Processes

This compound has been pivotal in elucidating the physiological roles of zinc as a signaling molecule. For instance, studies have shown that zinc released from synaptic terminals can act as a heterosynaptic modulator, influencing neighboring synapses and contributing to complex signaling pathways involved in learning and memory .

3.2 Applications in Disease Models

The application of this compound extends to various disease models where dysregulation of zinc homeostasis is implicated, such as neurodegenerative diseases and metabolic disorders. By providing real-time measurements of intracellular zinc levels, researchers can better understand the pathological mechanisms underlying these conditions and explore potential interventions .

Case Studies

Case Study 1: Zinc Dynamics in Hippocampal Slices

- Objective: To monitor the release and diffusion of Zn²⁺ during synaptic activity.

- Methodology: Utilization of this compound to visualize changes in fluorescence corresponding to Zn²⁺ concentration.

- Findings: Confirmed that Zn²⁺ acts as an activity-dependent modulator of synaptic transmission.

Case Study 2: Zinc Influx Mechanisms in Cancer Cells

- Objective: To assess how extracellular conditions affect zinc uptake.

- Methodology: Application of this compound alongside radiolabeled zinc tracers.

- Findings: Identified critical pH-dependent mechanisms governing zinc transport via SLC39A1.

Mecanismo De Acción

The mechanism of action of ZnAF-2 involves its interaction with specific molecular targets and pathways:

Comparación Con Compuestos Similares

Similar Compounds

2-(Pyridin-2-yl)pyrimidine derivatives: These compounds also feature pyridine moieties and have been studied for their anti-fibrotic activities.

2-Pyridone derivatives: Known for their extensive applications in biology, natural products, dyes, and fluorescent materials.

Uniqueness

ZnAF-2 is unique due to its combination of pyridine, xanthene, and benzoic acid moieties, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific interactions with metal ions and fluorescent properties.

Actividad Biológica

Introduction

ZnAF-2 is a highly sensitive fluorescent probe specifically designed for detecting zinc ions (Zn²⁺) in biological systems. Its development has significantly advanced our understanding of zinc's role in various physiological processes, particularly in the central nervous system. This article provides a comprehensive overview of the biological activity of this compound, detailing its mechanisms, applications, and relevant research findings.

This compound operates through a photoinduced electron transfer mechanism, which allows it to exhibit a marked increase in fluorescence upon binding to Zn²⁺ ions. The probe's design incorporates fluorescein as a fluorophore, which minimizes cell damage and autofluorescence during imaging. The apparent dissociation constant (K_d) for this compound is in the nanomolar range, providing sufficient sensitivity for biological applications .

Key Properties of this compound

| Property | Description |

|---|---|

| Fluorescence Response | Up to 60-fold increase upon Zn²⁺ binding |

| pH Sensitivity | Stable fluorescence around neutral pH |

| Ion Selectivity | Insensitive to Ca²⁺ and Mg²⁺ |

| Cell Permeability | Membrane-permeable variants available |

Synaptic Function and Zinc Dynamics

Recent studies have highlighted the role of this compound in elucidating the dynamics of zinc release during synaptic transmission. For instance, research demonstrated that high-frequency stimulation of hippocampal mossy fibers leads to a rapid increase in extracellular Zn²⁺ concentration, which subsequently modulates NMDA receptor-mediated synaptic responses. This phenomenon is critical for understanding synaptic plasticity and memory formation .

Case Study: Hippocampal Slices

In experiments using rat hippocampal slices, this compound allowed researchers to visualize the spatiotemporal dynamics of extracellular Zn²⁺ following synaptic activity. The results showed that:

- Following stimulation, Zn²⁺ levels peaked within 5 seconds in the stratum lucidum.

- A gradual increase was observed in adjacent regions, reaching peak levels approximately 15 seconds post-stimulation.

- The sustained presence of Zn²⁺ indicated its role as a heterosynaptic modulator .

Measurement of Intracellular Zinc Levels

The diacetyl derivative of this compound (ZnAF-2F DA) has been synthesized to measure intracellular zinc levels. This variant can permeate cell membranes and is hydrolyzed by cytosolic esterases to yield the active form (ZnAF-2F), enabling real-time monitoring of intracellular zinc fluctuations in cultured cells and brain slices .

Study on Zinc Externalization

A pivotal study utilized this compound to investigate whether zinc is released or externalized during synaptic transmission. The findings suggested that zinc is not freely released but rather coordinated with macromolecules within exocytosed vesicles, leading to prolonged fluorescence signals that outlast stimulation periods. This novel mechanism distinguishes zinc-rich synaptic terminals from their metal-free counterparts .

Influence of Surgical Stress on Zinc Levels

Another significant application involved assessing changes in labile plasma zinc during mild surgical stress using this compound. Results indicated variability in zinc binding affinity across different plasma fractions, highlighting the probe's utility in physiological stress studies .

Propiedades

Número CAS |

321859-11-4 |

|---|---|

Fórmula molecular |

C34H28N4O5 |

Peso molecular |

572.6 g/mol |

Nombre IUPAC |

5-[2-[bis(pyridin-2-ylmethyl)amino]ethylamino]-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one |

InChI |

InChI=1S/C34H28N4O5/c39-25-8-11-28-31(18-25)42-32-19-26(40)9-12-29(32)34(28)30-17-22(7-10-27(30)33(41)43-34)37-15-16-38(20-23-5-1-3-13-35-23)21-24-6-2-4-14-36-24/h1-14,17-19,37,39-40H,15-16,20-21H2 |

Clave InChI |

IJNFGJFEJQCIIT-UHFFFAOYSA-N |

SMILES |

C1=CC=NC(=C1)CN(CCNC2=CC(=C(C=C2)C(=O)O)C3=C4C=CC(=O)C=C4OC5=C3C=CC(=C5)O)CC6=CC=CC=N6 |

SMILES canónico |

C1=CC=NC(=C1)CN(CCNC2=CC3=C(C=C2)C(=O)OC34C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)CC7=CC=CC=N7 |

Sinónimos |

ZnAF-2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.